molecular formula C25H25N3O5S B2952514 N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 921899-21-0

N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide

Katalognummer: B2952514
CAS-Nummer: 921899-21-0
Molekulargewicht: 479.55
InChI-Schlüssel: KCVUDZXIUBANMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a dibenzo[b,f][1,4]oxazepine core substituted with 8,10-dimethyl groups, a sulfamoyl linker, and a 3-methylphenylpropionamide side chain. Its structural complexity necessitates advanced synthesis and analytical methods, such as Suzuki coupling (for aryl linkages) and NMR/LCMS for characterization .

Eigenschaften

IUPAC Name

N-[4-[(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-5-24(29)26-17-8-11-23(16(3)13-17)34(31,32)27-18-7-10-21-19(14-18)25(30)28(4)20-12-15(2)6-9-22(20)33-21/h6-14,27H,5H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVUDZXIUBANMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dibenzo[b,f][1,4]oxazepin core structure with a sulfamoyl group and a propionamide moiety. Its molecular formula is C21H24N2O3SC_{21}H_{24}N_{2}O_{3}S, and it has a molecular weight of approximately 396.55 g/mol. The presence of the sulfamoyl group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Preliminary studies indicate that N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide may act through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases. This inhibition could lead to altered gene expression and reduced tumor growth.
  • Neuroactive Properties : The dibenzodiazepine framework may confer neuroactive properties, potentially affecting neurotransmitter systems or neuroprotective pathways.
  • Interaction with Biological Targets : Interaction studies using techniques such as molecular docking and surface plasmon resonance could elucidate how this compound binds to specific receptors or enzymes involved in disease processes.

Research Findings

Several studies have explored the biological activity of related compounds within the dibenzo[b,f][1,4]oxazepine family:

  • Antitumor Activity : Research has demonstrated that structurally similar compounds exhibit significant antitumor activity by inducing apoptosis in cancer cells through HDAC inhibition.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, indicating potential applications in neurodegenerative diseases.

Case Studies

  • In Vitro Studies : A study demonstrated that a related dibenzo[b,f][1,4]oxazepine compound effectively inhibited HDAC activity in cancer cell lines, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
  • Animal Models : In vivo studies using animal models have shown that compounds similar to N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide can reduce tumor size and improve survival rates when administered alongside traditional chemotherapy agents.

Potential Applications

Given its biological activity, N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide may have several therapeutic applications:

Application AreaPotential Benefits
OncologyInhibition of HDACs leading to reduced tumor growth
NeurologyNeuroprotective effects in neurodegenerative diseases
Anti-inflammatoryModulation of inflammatory pathways

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The dibenzo[b,f][1,4]oxazepine core is shared among several analogues, but substituent variations critically influence properties:

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
Target Compound Dibenzo[b,f][1,4]oxazepine 8,10-dimethyl, sulfamoyl, propionamide ~527.6 (calc.) Sulfamoyl, Propionamide
F732-0028 Dibenzo[b,f][1,4]oxazepine 10-methyl, sulfamoyl, propionamide ~513.5 (calc.) Sulfamoyl, Propionamide
N,8-dimethyl analogue Dibenzo[b,f][1,4]oxazepine 8-methyl, sulfonamide, methylphenyl ~454.5 (calc.) Sulfonamide, Methylphenyl
10-Acetyl derivative Dibenzo[b,f][1,4]oxazepine 10-acetyl, 4-methylbenzenesulfonamide 408.47 Acetyl, Benzenesulfonamide

Key Observations :

  • Sulfamoyl vs. Sulfonamide : The sulfamoyl group (–SO₂NH–) in the target and F732-0028 may enhance hydrogen-bonding capacity versus the sulfonamide (–SO₂NMe–) in , impacting solubility and target interaction .
  • Side Chains : The propionamide in the target and F732-0028 could improve metabolic stability compared to the methylphenyl group in .

Analytical Methods :

  • NMR/LCMS : Used to confirm regiochemistry and purity .
  • Molecular Networking : Clusters compounds by MS/MS fragmentation patterns; the target’s methyl groups may yield unique cosine scores versus acetylated or diazepine analogues .
Physicochemical Properties
  • Melting Points : The target’s melting point is unreported, but a related propionamide () melts at 174°C, suggesting comparable thermal stability .
  • Lipophilicity : The 8,10-dimethyl groups may increase logP versus less-substituted analogues, influencing membrane permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.